Benzamide, 4-methoxy-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride
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Overview
Description
Benzamide, 4-methoxy-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a methoxy group, a morpholinyl group, and a triazinyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-methoxy-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide core.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzamide ring.
Attachment of the Morpholinyl Group: The morpholinyl group is attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with the benzamide intermediate.
Formation of the Triazinyl Group: The triazinyl group is introduced through a cyclization reaction involving appropriate precursors.
Final Assembly and Hydrochloride Formation: The final compound is assembled through a series of coupling reactions, and the monohydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-methoxy-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound undergoes nucleophilic and electrophilic substitution reactions, where functional groups on the benzamide ring can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted benzamides.
Scientific Research Applications
Benzamide, 4-methoxy-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzamide, 4-methoxy-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(4-morpholinyl)benzamide
- 4-Methoxyphenethylamine
- N-Methyl-4-(4-morpholinyl)benzamide
Uniqueness
Benzamide, 4-methoxy-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride is unique due to the presence of the triazinyl group, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
127375-02-4 |
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Molecular Formula |
C18H24ClN5O3 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
4-methoxy-N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C18H23N5O3.ClH/c1-3-4-15-19-17(22-18(20-15)23-9-11-26-12-10-23)21-16(24)13-5-7-14(25-2)8-6-13;/h5-8H,3-4,9-12H2,1-2H3,(H,19,20,21,22,24);1H |
InChI Key |
RKRULSBCCQYOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)OC.Cl |
Origin of Product |
United States |
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